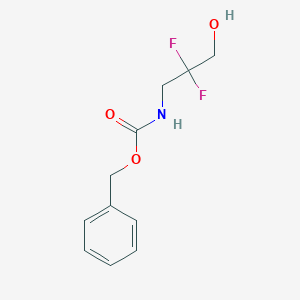

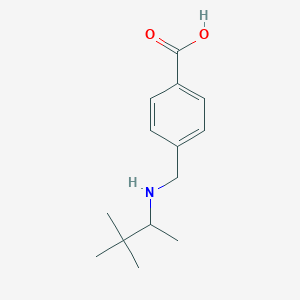

Benzyl (2,2-difluoro-3-hydroxypropyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

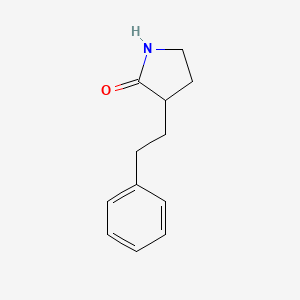

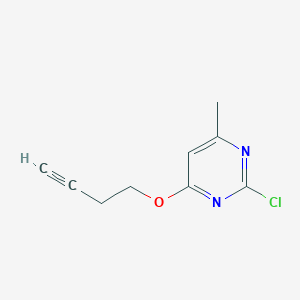

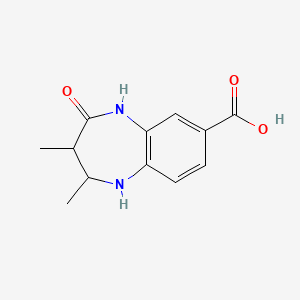

Benzyl (2,2-difluoro-3-hydroxypropyl)carbamate is a chemical compound with the molecular formula C11H13F2NO3 . It has an average mass of 245.223 Da and a monoisotopic mass of 245.086349 Da .

Molecular Structure Analysis

The molecular structure of Benzyl (2,2-difluoro-3-hydroxypropyl)carbamate consists of 11 carbon atoms, 13 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms .科学的研究の応用

Prodrug Development

Benzyl carbamates, including those derived from benzoxazolones and oxazolidinones, have been explored as potential prodrugs. For instance, N-(Substituted 2-hydroxyphenyl)- and N-(substituted 2-hydroxypropyl)carbamates have been evaluated as drug delivery systems, releasing parent drugs in various pH environments. These studies highlight the use of benzyl carbamates in the development of prodrugs with controlled release characteristics (Vigroux, Bergon, & Zedde, 1995).Antitubercular Agents

Benzyl carbamates have shown significant potential as antitubercular agents. For example, (3-benzyl-5-hydroxyphenyl)carbamates demonstrated inhibitory activity against M. tuberculosis strains, indicating their potential as new antitubercular drugs (Cheng et al., 2019).Antibacterial Applications

Certain (3-benzyl-5-hydroxyphenyl)carbamates have been identified as potent inhibitors against Gram-positive bacteria, with no effect on Gram-negative bacteria. This indicates their potential as targeted antibacterial agents, with specific applications against drug-resistant strains (Liang et al., 2020).Asymmetric Synthesis

Benzyl carbamates have been used in asymmetric synthesis, particularly in the generation of enantioenriched secondary benzyl carbamates. This application is significant in the field of organic chemistry and pharmaceutical synthesis (Lange et al., 2008).Catalysis and Chemical Synthesis

Benzyl carbamates have played a role in catalytic processes, such as the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates. This indicates their utility in the synthesis of complex organic compounds (Zhang et al., 2006).Organic Synthesis Reagents

Benzyl carbamates, like benzyl isopropoxymethyl carbamate, are used as reagents in Mannich reactions, a fundamental reaction type in organic chemistry. This illustrates their versatility in facilitating various synthetic pathways (Meyer et al., 2008).Photolabile Compounds Synthesis

Carbamoyl derivatives of photolabile benzoins, including benzyl carbamates, have been synthesized for potential applications in photochemistry (Papageorgiou & Corrie, 1997).

Safety and Hazards

While specific safety and hazard information for Benzyl (2,2-difluoro-3-hydroxypropyl)carbamate is not available, a related compound, Benzyl N-(3-hydroxypropyl)carbamate, has hazard statements H315, H319, and H335, indicating it may cause skin irritation, eye irritation, and respiratory irritation .

特性

IUPAC Name |

benzyl N-(2,2-difluoro-3-hydroxypropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO3/c12-11(13,8-15)7-14-10(16)17-6-9-4-2-1-3-5-9/h1-5,15H,6-8H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIDMSWZFPABFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(CO)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{5-[(Propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine](/img/structure/B1381504.png)

propylamine](/img/structure/B1381508.png)